(5E)-5-{[(3,5-dimethoxyphenyl)amino]methylidene}-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[(3,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a diazinane ring, a fluorophenyl group, and a dimethoxyphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[(3,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the formation of the diazinane ring and the introduction of the fluorophenyl and dimethoxyphenyl groups. Common synthetic routes may include:
Formation of the Diazinane Ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step may involve a substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Dimethoxyphenyl Group: This can be done through a coupling reaction, often using a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[(3,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but catalysts and solvents play a crucial role.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
(5Z)-5-{[(3,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[(3,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine
- Organochlorine Compounds
- Dichloroanilines
Uniqueness
(5Z)-5-{[(3,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16FN3O5 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
5-[(3,5-dimethoxyphenyl)iminomethyl]-1-(2-fluorophenyl)-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C19H16FN3O5/c1-27-12-7-11(8-13(9-12)28-2)21-10-14-17(24)22-19(26)23(18(14)25)16-6-4-3-5-15(16)20/h3-10,25H,1-2H3,(H,22,24,26) |
InChI Key |
WVALNNIVFVUOKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3F)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.